2-(Isocyanomethyl)-1,4-dimethylbenzene
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Description
The compound “2-(Isocyanomethyl)-1,4-dimethylbenzene” is a derivative of benzene, which is a cyclic hydrocarbon. The “2-(Isocyanomethyl)” part suggests that an isocyanomethyl group is attached to the second carbon of the benzene ring. The “1,4-dimethyl” part indicates that there are methyl groups attached to the first and fourth carbons of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, which is planar and conjugated, making it stable. The isocyanomethyl and methyl groups attached to the benzene ring would add to the complexity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating methyl groups and the electron-withdrawing isocyanomethyl group. The presence of these groups could direct electrophilic aromatic substitution reactions to specific positions on the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, polarity, and the presence of functional groups. For example, it might be expected to have a higher boiling point than benzene due to the presence of the polar isocyanomethyl group .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(isocyanomethyl)-1,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-4-5-9(2)10(6-8)7-11-3/h4-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBVUJPUKXSUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284526 |
Source
|
Record name | 2-(Isocyanomethyl)-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-57-5 |
Source
|
Record name | 2-(Isocyanomethyl)-1,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730964-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Isocyanomethyl)-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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